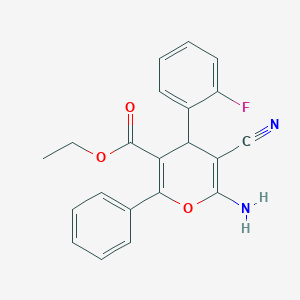![molecular formula C16H13BrCl2N2O2 B11554137 2-(4-bromophenoxy)-N'-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11554137.png)
2-(4-bromophenoxy)-N'-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine, chlorine, and hydrazide functional groups, which contribute to its unique chemical properties and reactivity.
准备方法
The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 2,3-dichlorobenzaldehyde as the primary starting materials.
Formation of Intermediate: 4-bromophenol is reacted with an appropriate alkylating agent to form 2-(4-bromophenoxy)propanehydrazide.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2,3-dichlorobenzaldehyde in the presence of a suitable catalyst to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
2-(4-bromophenoxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted products.
科学研究应用
2-(4-bromophenoxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
作用机制
The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules.
相似化合物的比较
Similar compounds to 2-(4-bromophenoxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide include:
2-(4-bromophenoxy)ethanol: This compound shares the bromophenoxy group but differs in its overall structure and reactivity.
2-(4-bromophenoxy)tetrahydropyran: Another compound with a bromophenoxy group, but with a different cyclic structure.
2-(4-bromophenoxy)propanehydrazide: A closely related compound with similar functional groups but lacking the dichlorophenyl moiety.
The uniqueness of 2-(4-bromophenoxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H13BrCl2N2O2 |
|---|---|
分子量 |
416.1 g/mol |
IUPAC 名称 |
2-(4-bromophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H13BrCl2N2O2/c1-10(23-13-7-5-12(17)6-8-13)16(22)21-20-9-11-3-2-4-14(18)15(11)19/h2-10H,1H3,(H,21,22)/b20-9+ |
InChI 键 |
KSTGLQAFUTWIIO-AWQFTUOYSA-N |
手性 SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC=C1)Cl)Cl)OC2=CC=C(C=C2)Br |
规范 SMILES |
CC(C(=O)NN=CC1=C(C(=CC=C1)Cl)Cl)OC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11554057.png)

![N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11554069.png)
![1,1'-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-dichlorophenyl)urea]](/img/structure/B11554075.png)
![2-hydroxy-N'-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11554083.png)
![6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11554088.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-oxo-2-(piperidin-1-yl)acetohydrazide](/img/structure/B11554096.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11554100.png)
![N-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]-2,4-dimethylaniline](/img/structure/B11554108.png)

![2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11554111.png)
![N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]amine](/img/structure/B11554117.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11554125.png)
![N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11554144.png)
